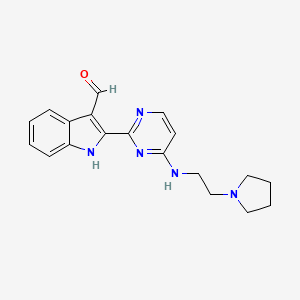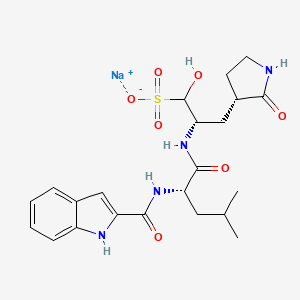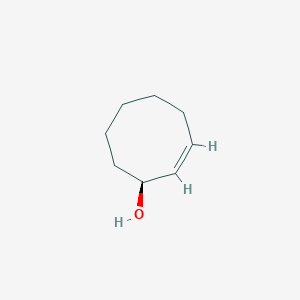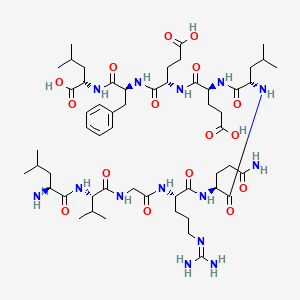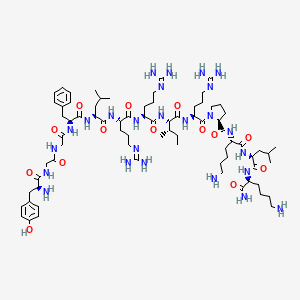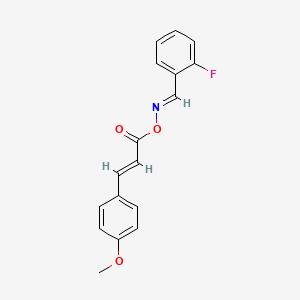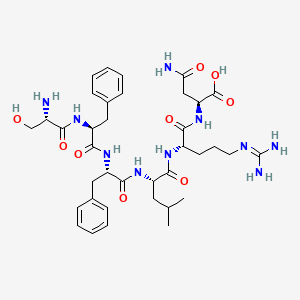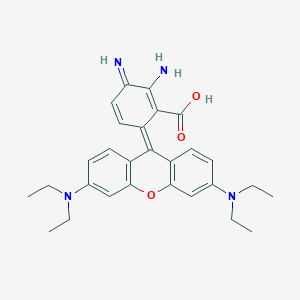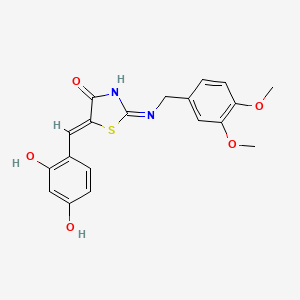
Tyrosinase-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-18 is a compound known for its inhibitory effects on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of significant interest in various fields, including cosmetics, medicine, and agriculture, due to their potential to control pigmentation and browning processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-18 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. For example, the synthesis might involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. The reaction conditions are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosinase-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as pH, temperature, and solvent choice, are optimized to facilitate these transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-18 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers utilize it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions like melanoma.
Industry: In the cosmetics industry, it is used in formulations for skin-lightening products. In agriculture, it helps in controlling the browning of fruits and vegetables.
Wirkmechanismus
Tyrosinase-IN-18 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces melanin production, leading to its applications in skin-lightening and anti-browning products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin lightening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin care products.
Hydroquinone: A potent skin-lightening agent that inhibits melanin production.
Uniqueness of Tyrosinase-IN-18
This compound is unique due to its specific binding affinity and inhibitory potency against tyrosinase. Unlike some other inhibitors, it may offer a better safety profile and fewer side effects, making it a promising candidate for various applications.
Eigenschaften
Molekularformel |
C19H18N2O5S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-[(3,4-dimethoxyphenyl)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-11(7-16(15)26-2)10-20-19-21-18(24)17(27-19)8-12-4-5-13(22)9-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,20,21,24)/b17-8- |
InChI-Schlüssel |
JIKPCOFWMYPOTQ-IUXPMGMMSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)/C(=C/C3=C(C=C(C=C3)O)O)/S2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)C(=CC3=C(C=C(C=C3)O)O)S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


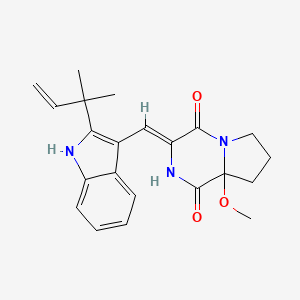
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
